molecular formula C22H31N5O3S B10921766 1-[4-({4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one

1-[4-({4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one

Cat. No.: B10921766
M. Wt: 445.6 g/mol
InChI Key: OWBOGWYEHWGIKM-UHFFFAOYSA-N
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Description

1-[4-({4-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a pyrazole ring, a piperazine ring, and a pyrrolidinone ring, making it a unique structure with potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-({4-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Piperazine Ring: The pyrazole derivative is then reacted with a piperazine derivative in the presence of a suitable base, such as sodium hydride, to form the piperazine-pyrazole intermediate.

    Sulfonylation: The intermediate is then sulfonylated using a sulfonyl chloride reagent, such as p-toluenesulfonyl chloride, under basic conditions.

    Formation of the Pyrrolidinone Ring: Finally, the sulfonylated intermediate is reacted with a suitable amine to form the pyrrolidinone ring, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[4-({4-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF (dimethylformamide) or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Azides, thiols.

Scientific Research Applications

1-[4-({4-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-({4-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-({4-[(1-METHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE
  • 1-[4-({4-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINETHIONE

Uniqueness

1-[4-({4-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C22H31N5O3S

Molecular Weight

445.6 g/mol

IUPAC Name

1-[4-[4-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one

InChI

InChI=1S/C22H31N5O3S/c1-4-27-18(3)21(17(2)23-27)16-24-12-14-25(15-13-24)31(29,30)20-9-7-19(8-10-20)26-11-5-6-22(26)28/h7-10H,4-6,11-16H2,1-3H3

InChI Key

OWBOGWYEHWGIKM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O)C

Origin of Product

United States

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